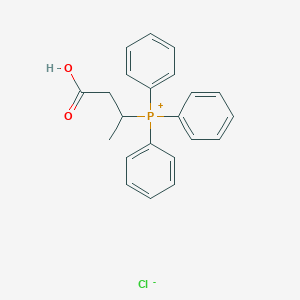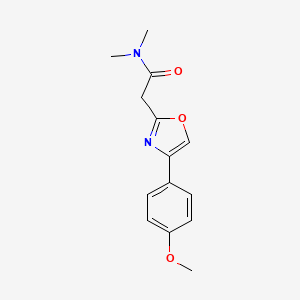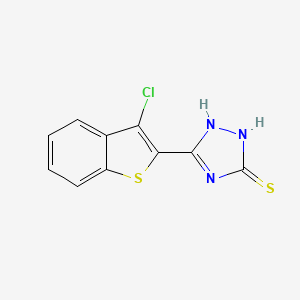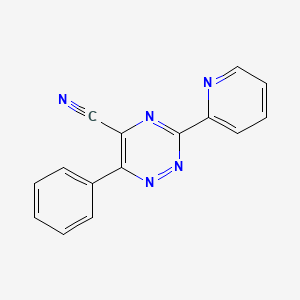![molecular formula C4H4N4S B12569521 1H-Pyrazolo[3,4-d]thiazol-5-amine CAS No. 204453-28-1](/img/structure/B12569521.png)
1H-Pyrazolo[3,4-d]thiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[3,4-d]thiazol-5-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its fused pyrazole and thiazole rings, which contribute to its unique chemical properties and biological activities. The combination of these rings makes it a valuable scaffold for the development of new therapeutic agents, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer research .
Métodos De Preparación
The synthesis of 1H-Pyrazolo[3,4-d]thiazol-5-amine typically involves the annulation of pyrazole and thiazole rings. One common method is the reaction of 3-(pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine with various reagents under microwave irradiation, which is considered an eco-friendly technique . This method allows for the efficient synthesis of the compound with high yields and reduced reaction times. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and cost-effectiveness .
Análisis De Reacciones Químicas
1H-Pyrazolo[3,4-d]thiazol-5-amine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and organic solvents, with reaction conditions varying depending on the desired product. Major products formed from these reactions include pyrazolo[3,4-d]thiazole derivatives containing new fused ring systems such as pyrimidines or imidazoles .
Aplicaciones Científicas De Investigación
1H-Pyrazolo[3,4-d]thiazol-5-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[3,4-d]thiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cathepsin D, a protease involved in cancer progression . Molecular docking studies have revealed that the compound binds to the active site of cathepsin D with high affinity, leading to the inhibition of its enzymatic activity and subsequent anticancer effects .
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-d]thiazol-5-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrazole ring but differs in the fused ring system, leading to distinct biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different fused ring system, which has been studied for its CDK2 inhibitory activity.
The uniqueness of this compound lies in its specific combination of pyrazole and thiazole rings, which confer unique chemical and biological properties that are not observed in other similar compounds .
Propiedades
Número CAS |
204453-28-1 |
|---|---|
Fórmula molecular |
C4H4N4S |
Peso molecular |
140.17 g/mol |
Nombre IUPAC |
1H-pyrazolo[3,4-d][1,3]thiazol-5-amine |
InChI |
InChI=1S/C4H4N4S/c5-4-7-3-2(9-4)1-6-8-3/h1H,(H3,5,6,7,8) |
Clave InChI |
NNQLFSFOHPIJTN-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC2=C1SC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Bromo-6-[tri(propan-2-yl)silyl]pyridine](/img/structure/B12569468.png)


![3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B12569487.png)


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12569496.png)



